In vitro metabolic stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal
In vitro metabolic stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal
Introduction: Navigating Metabolic Fate in Early Drug Discovery
In the landscape of modern drug development, a thorough understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkpoint but a foundational pillar of a successful program. Among these, metabolic stability is a critical parameter, dictating a compound's half-life, potential for drug-drug interactions (DDIs), and overall systemic exposure.[1] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of a unique small molecule: 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal.
This compound presents a fascinating case study due to its distinct structural motifs: a primary amine, a tertiary alcohol, and, most notably, a cyclopropylamine group. The cyclopropylamine moiety is a well-known structural alert in medicinal chemistry. While often incorporated to enhance potency or modulate physicochemical properties, it is also a prototypical mechanism-based inactivator of cytochrome P450 (CYP) enzymes.[2] Its metabolism can proceed through pathways that generate reactive intermediates, posing potential safety risks.[3]
Therefore, this guide moves beyond standard protocols to address the specific challenges this structure presents. We will dissect the experimental choices, from selecting the appropriate biological system to designing studies that can uncover potentially hazardous metabolic pathways, ensuring a robust and scientifically sound evaluation.
Part 1: Foundational Concepts & Strategic Selection of In Vitro Systems
The primary goal of an in vitro metabolic stability assay is to determine the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[4] The choice of the in vitro system is the first and most critical decision, as each system offers a different level of biological complexity.
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily and flavin-containing monooxygenases (FMOs).[1][5] They are cost-effective and suitable for high-throughput screening, making them an excellent starting point for assessing susceptibility to oxidative metabolism.[6] However, they lack Phase II enzymes and cellular transporters.
-
Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, these intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes, along with necessary cofactors and transporters.[1][7][8] They provide a more physiologically relevant environment and can reveal metabolic pathways absent in microsomal studies. Assays can be performed with hepatocytes in suspension for shorter incubations or as plated monolayers for longer-term studies of low-turnover compounds.[9]
-
S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[10][11] It offers a broader enzymatic profile than microsomes, including many Phase II enzymes, but often requires the addition of multiple cofactors.
Strategic Rationale: For 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal, a tiered approach is recommended.
-
Start with Liver Microsomes: To rapidly assess the compound's susceptibility to CYP-mediated oxidation, the most probable route of metabolism for the cyclopropylamine moiety.
-
Progress to Hepatocytes: To obtain a complete metabolic profile, including potential Phase II conjugation of the hydroxyl group and to confirm the findings from the microsomal assay in a more complex cellular system.
Part 2: Hypothesized Metabolic Fates of a Cyclopropylamine-Containing Compound
The chemical structure of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal suggests several potential metabolic pathways. The most significant concern revolves around the cyclopropylamine group, which is known to undergo complex bioactivation.
Phase I Metabolism:
-
CYP-Mediated Oxidation: The primary amine and the cyclopropyl ring are susceptible to oxidation by CYP enzymes.
-
The Critical Pathway - Cyclopropylamine Ring-Opening: This is the pathway of greatest interest and concern. Historically, a single electron transfer (SET) from the nitrogen atom was proposed to form a radical cation, leading to ring-opening.[2][12] However, more recent evidence suggests that for many P450-catalyzed reactions, a mechanism involving hydrogen atom transfer (HAT) from the C-H or N-H bonds is more likely.[2][13]
-
Formation of Reactive Intermediates: Regardless of the precise mechanism (SET vs. HAT), the ring-opening of the cyclopropylamine can generate highly reactive species, such as α,β-unsaturated aldehydes or iminium ions.[3][14] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins or be trapped by nucleophiles such as glutathione (GSH).
-
Mechanism-Based Inactivation (MBI): The reactive species generated can also covalently bind to the CYP enzyme itself, leading to its irreversible inactivation. This "suicide inhibition" is a significant liability that can cause clinically relevant drug-drug interactions.[15]
-
Phase II Metabolism:
-
Glucuronidation: The tertiary alcohol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), a common detoxification pathway.
-
GSH Conjugation: As mentioned, glutathione can react with electrophilic intermediates formed during Phase I metabolism, serving as a detoxification pathway but also as a marker for the formation of reactive metabolites.[3]
The diagram below illustrates these potential biotransformation routes.
Caption: General workflow for an in vitro metabolic stability assay.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay primarily assesses Phase I metabolism. [6][16] Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in phosphate buffer from a DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.1%. [9]2. Pre-incubation:
-
In a 96-well plate, add the HLM solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold "stop solution" (e.g., acetonitrile) with an analytical internal standard. [8]The stop solution precipitates proteins and terminates the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
| Parameter | Value | Rationale |
| Test Compound Conc. | 1 µM | Typically below the Michaelis-Menten constant (Km) to ensure first-order kinetics. |
| Microsomal Protein Conc. | 0.5 mg/mL | Sufficient enzyme concentration for measurable turnover. [16] |
| Cofactor | NADPH Regenerating System | Provides the necessary reducing equivalents for CYP450 enzyme activity. [6] |
| Incubation Temperature | 37°C | Mimics physiological temperature. [8] |
| Time Points (min) | 0, 5, 15, 30, 45, 60 | Captures the depletion curve for a range of stabilities. [16] |
| Controls (Positive) | Testosterone, Verapamil | High and moderate turnover compounds to validate assay performance. |
| Controls (Negative) | Incubation without NADPH | To assess non-NADPH dependent degradation (e.g., chemical instability). |
Protocol 2: Hepatocyte Stability Assay (Suspension)
This assay assesses both Phase I and Phase II metabolism in a more complete cellular system. [7][8] Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
-
Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 1 million viable cells/mL.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound (final concentration 1 µM) to initiate the incubation.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At the specified time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the HLM protocol using a cold stop solution with an internal standard. [7]4. Sample Processing & Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as the HLM assay.
-
Protocol 3: Covalent Binding Assessment with GSH Trapping
This specialized assay is crucial for detecting the formation of reactive metabolites. [3] Methodology:
-
The experimental setup is identical to the HLM or hepatocyte stability assay, with one key modification: the incubation buffer is supplemented with a high concentration of glutathione (GSH), typically 1-5 mM.
-
The LC-MS/MS analysis method is expanded to not only monitor the parent compound but also to specifically search for the predicted mass of the GSH adduct(s) of the reactive intermediate. High-resolution mass spectrometry (HRMS) is highly advantageous for this purpose. [19]
Part 4: Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters.
-
Determine Percent Remaining:
Percent Remaining (%) = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Calculate the Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression line of this plot is the negative elimination rate constant (-k). The unit is min⁻¹.
-
-
Calculate In Vitro Half-Life (t½):
t½ (min) = 0.693 / k
-
Calculate In Vitro Intrinsic Clearance (CLint):
The equation varies by system:
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)
-
Table 2: General Classification of In Vitro Intrinsic Clearance
| Classification | Human Liver Microsome CLint (µL/min/mg) | Human Hepatocyte CLint (µL/min/10⁶ cells) | Predicted In Vivo Hepatic Extraction |
| Low | < 12 | < 20 | Low |
| Medium | 12 - 58 | 20 - 100 | Intermediate |
| High | > 58 | > 100 | High |
(Classification ranges are typical and may vary between laboratories)
Interpreting the Results:
-
HLM vs. Hepatocytes: If the compound is rapidly cleared in hepatocytes but stable in microsomes, it strongly suggests that Phase II metabolism, cytosolic enzymes, or active uptake into the hepatocyte are the primary clearance mechanisms.
-
GSH Trapping Results: The detection of one or more GSH adducts is direct evidence for the formation of a reactive, electrophilic metabolite. [3]This is a significant safety flag that warrants further investigation, as it indicates a potential for idiosyncratic drug toxicity.
-
Non-Linear Depletion: If the ln(% Remaining) vs. time plot is not linear and the rate of depletion slows over time, it may be indicative of mechanism-based inactivation (MBI), where the enzyme is being inactivated by the compound it is metabolizing. This requires dedicated MBI studies to confirm and quantify.
Conclusion and Forward Look
The in vitro metabolic assessment of 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal requires a scientifically rigorous, hypothesis-driven approach. Standard stability assays in liver microsomes and hepatocytes provide a foundational understanding of its intrinsic clearance, but the presence of the cyclopropylamine moiety mandates a deeper investigation into its potential for bioactivation.
The identification of GSH adducts or evidence of MBI would be critical findings. Such results do not necessarily terminate a drug program but demand respect. They trigger further mechanistic studies and influence the design of preclinical safety and clinical DDI studies. As recommended by regulatory bodies like the FDA and EMA, a thorough in vitro characterization of metabolic pathways is essential before moving into human trials. [20][21][22]By employing the comprehensive strategy outlined in this guide, researchers can build a robust data package to confidently predict the metabolic fate of this compound and make informed decisions in its journey toward becoming a potential therapeutic.
References
-
Cyprotex. Hepatocyte Stability. Evotec. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. [Link]
-
European Medicines Agency. (2022). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
European Medicines Agency. (2024). ICH M12 guideline on drug interaction studies. [Link]
-
Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. [Link]
-
European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. [Link]
-
Roškar, R., & Lušin, T. T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. [Link]
-
Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Prasain, J. (n.d.). Quantitative analysis of drug metabolites in biological samples. University of Alabama at Birmingham. [Link]
-
Dimensions. (n.d.). Identification of metabolites and small compounds using mass spectrometry. [Link]
-
Clarke, S. E., & Jones, B. C. (1995). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology in Vitro. [Link]
-
Scheubert, K., et al. (2010). Computational mass spectrometry for metabolomics: identification of metabolites and small molecules. Journal of Cheminformatics. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Rudraraju, A. V., & Penthala, N. R. (2021). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
ResearchGate. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
-
Böcker, S. (2013). Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. [Link]
-
ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. [Link]
-
Totah, R. A., & Hanzlik, R. P. (2006). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Journal of the American Chemical Society. [Link]
-
Liu, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. PMC. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
-
Creative Biolabs. (n.d.). In Vitro Metabolism Studies. [Link]
-
Totah, R. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry. [Link]
-
Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Medicinal Research Reviews. [Link]
-
Kumar, G. N., & Surapaneni, S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology. [Link]
-
ResearchGate. (2019). Protocol for the Rat Hepatocyte Stability Assay. [Link]
-
ResearchGate. (2021). In vitro metabolic stability assays for the selected compounds. [Link]
-
Zientek, M., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition. [Link]
-
He, K., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Totah, R. A., & Hanzlik, R. P. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society. [Link]
-
Attene-Ramos, M. S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics. [Link]
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nuvisan.com [nuvisan.com]
- 5. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 11. mdpi.com [mdpi.com]
- 12. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. selectscience.net [selectscience.net]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
- 22. fda.gov [fda.gov]
